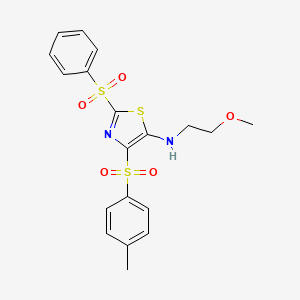
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide (AEFI-1) is a novel synthetic small molecule that has been the focus of much scientific research in recent years. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. AEFI-1 has been studied in both in vitro and in vivo systems, and has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition to its anti-inflammatory effects, AEFI-1 has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and the inhibition of these enzymes by this compound is thought to be responsible for its anti-inflammatory effects. In addition, this compound has also been found to inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in both in vitro and in vivo systems. In vitro studies have demonstrated that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers. In vivo studies have demonstrated that this compound is capable of reducing inflammation and pain in animal models, as well as inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide in laboratory experiments include its high potency, low toxicity, and wide range of biological activities. This compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers. However, there are some limitations to using this compound in laboratory experiments, including its high cost and the difficulty in obtaining the compound in large quantities.
Zukünftige Richtungen
The potential applications of 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide are vast, and there are many areas of research that could be explored in the future. These include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of various types of diseases. In addition, further research could also be conducted into the mechanisms of action of this compound, in order to gain a better understanding of how the compound works. Finally, further research could also be conducted into the synthesis of this compound, in order to improve the efficiency and yield of the synthesis process.
Synthesemethoden
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide can be synthesized from a variety of starting materials, including 4-ethylbenzoyl chloride, 3-fluorophenylacetic acid, and indolizine-1-carboxamide. The synthesis of this compound involves the condensation of 4-ethylbenzoyl chloride with 3-fluorophenylacetic acid to form an intermediate compound, which is then reacted with indolizine-1-carboxamide to form the desired product. The synthesis of this compound has been reported to be efficient, with yields ranging from 80-90%.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide has been studied extensively in both in vitro and in vivo systems, and has been found to possess a wide range of biological activities. In vitro studies have demonstrated that this compound is a potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. In addition, this compound has also been found to possess anti-cancer properties, with potential applications in the treatment of various types of cancers.
Eigenschaften
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-2-15-9-11-16(12-10-15)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-18-7-5-6-17(25)14-18/h3-14H,2,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHKOBRPKCUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)
![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

